

# Commercial availability and suppliers of 2'-O-methylperlatolic acid

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## Compound of Interest

Compound Name: 2'-O-methylperlatolic acid

Cat. No.: B049905

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## Application Notes and Protocols for 2'-O-methylperlatolic acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2'-O-methylperlatolic acid** is a naturally occurring depside compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides detailed information on its commercial availability, suppliers, and protocols for its use in two key research areas: as an enhancer of insulin signaling and as a monoamine oxidase B (MAO-B) inhibitor.

### Commercial Availability and Suppliers

**2'-O-methylperlatolic acid** (CAS No. 38968-07-9) is available from several commercial suppliers in varying purities and quantities. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.

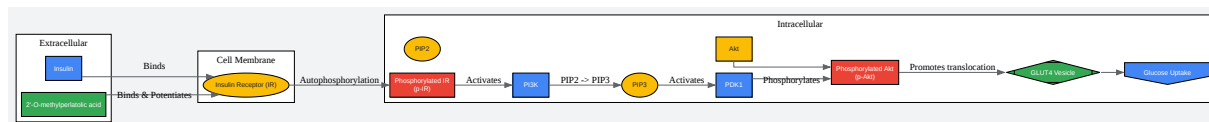
Supplier	Product Number	Purity	Quantity	Price (USD)
ChemUniverse	P09463	>98%	Request Quote	Request Quote
ChemFarm	-	≥98%	5 mg	\$463.00
Amsbio	AMS.TN2790-5-MG	Not Specified	5 mg	Not Specified
TargetMol	TN2790	>98%	5 mg	Not Specified
Real-Gene Labs	59098621	>98%	5 mg	Not Specified
BioCrick	BCN5442	>98%	Not Specified	Not Specified
VEGSCI Inc.	-	Not Specified	On Request	Not Specified
Yunnan Hande Bio-Tech	-	95.0%	5mg	\$650

## Application 1: Enhancement of Insulin Signaling

Recent studies have demonstrated that **2'-O-methylperlatolic acid** can enhance the insulin-regulated blood glucose-lowering effect by directly binding to the insulin receptor (IR) and activating the downstream signaling pathway.<sup>[1]</sup> This makes it a promising candidate for research in diabetes and metabolic disorders.

### Signaling Pathway

The proposed mechanism involves the binding of **2'-O-methylperlatolic acid** to the extracellular domain of the insulin receptor, which potentiates insulin-induced autophosphorylation of the receptor and subsequent phosphorylation of downstream targets like Akt.

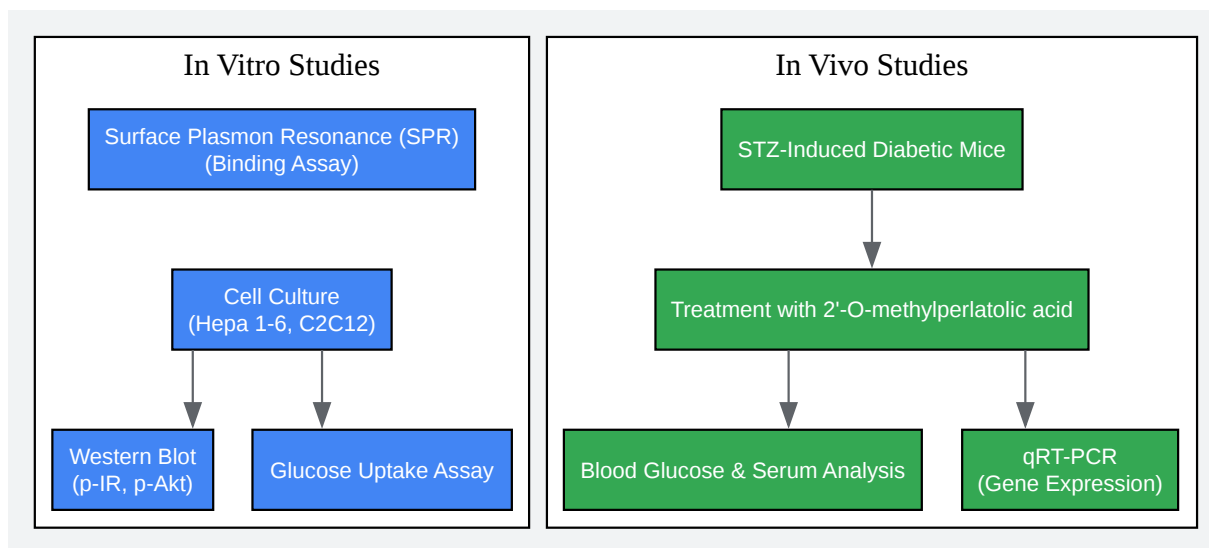


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Caption: Insulin and **2'-O-methylperlatolic acid** signaling pathway.

## Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of **2'-O-methylperlatolic acid** on insulin signaling.



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Caption: Experimental workflow for investigating **2'-O-methylperlatolic acid**.

This protocol determines the binding affinity of **2'-O-methylperlatolic acid** to the insulin receptor.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Recombinant human insulin receptor protein
- **2'-O-methylperlatolic acid**
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)

Procedure:

- Immobilization of Insulin Receptor:
  - Equilibrate the CM5 sensor chip with running buffer.
  - Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
  - Inject the insulin receptor protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
  - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
- Binding Analysis:
  - Prepare a series of dilutions of **2'-O-methylperlatolic acid** in running buffer (e.g., 6.25  $\mu$ M to 100  $\mu$ M).
  - Inject the different concentrations of **2'-O-methylperlatolic acid** over the immobilized insulin receptor surface.

- Monitor the binding response in real-time.
- Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
- Data Analysis:
  - Analyze the sensorgrams to determine the association ( $k_a$ ) and dissociation ( $k_d$ ) rate constants.
  - Calculate the equilibrium dissociation constant ( $K_D$ ) from the ratio of  $k_d/k_a$ .

Parameter	Value
KD	88.72 $\mu$ M <sup>[1]</sup>

This protocol assesses the effect of **2'-O-methylperlatolic acid** on the phosphorylation of the insulin receptor and Akt in cell lines like Hepa 1-6 or C2C12.

Materials:

- Hepa 1-6 or C2C12 cells
- **2'-O-methylperlatolic acid**
- Insulin
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-Akt (Ser473), anti-Akt

- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Cell Treatment and Lysis:
  - Culture cells to near confluency.
  - Treat cells with **2'-O-methylperlatolic acid** and/or insulin for the desired time.
  - Wash cells with ice-cold PBS and lyse with lysis buffer.
  - Determine protein concentration using a BCA assay.
- Electrophoresis and Transfer:
  - Separate equal amounts of protein on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection:
  - Detect the protein bands using an ECL detection reagent and an imaging system.

- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

This protocol measures the effect of **2'-O-methylperlatolic acid** on glucose uptake in differentiated C2C12 cells.

#### Materials:

- Differentiated C2C12 myotubes
- **2'-O-methylperlatolic acid**
- Insulin
- Krebs-Ringer-HEPES (KRH) buffer
- 2-deoxy-D-[<sup>3</sup>H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
- Scintillation counter or fluorescence plate reader

#### Procedure:

- Cell Treatment:
  - Differentiate C2C12 myoblasts into myotubes.
  - Serum-starve the myotubes for 2-4 hours.
  - Treat the cells with **2'-O-methylperlatolic acid** and/or insulin in KRH buffer.
- Glucose Uptake:
  - Add 2-deoxy-D-[<sup>3</sup>H]glucose or 2-NBDG to the cells and incubate for a short period (e.g., 10-30 minutes).
  - Stop the uptake by washing the cells with ice-cold PBS.
- Quantification:

- Lyse the cells.
- For radiolabeled glucose, measure the radioactivity using a scintillation counter.
- For fluorescent glucose analogs, measure the fluorescence using a plate reader.
- Normalize the glucose uptake to the total protein content of each sample.

This protocol analyzes the expression of genes involved in glucose metabolism in tissues from streptozotocin (STZ)-induced diabetic mice treated with **2'-O-methylperlatolic acid**.

#### Materials:

- STZ-induced diabetic mice
- **2'-O-methylperlatolic acid**
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- qPCR instrument
- Primers for genes of interest (e.g., G6pc, Pck1, Srebf1, Fasn) and a housekeeping gene (e.g., Actb)

#### Procedure:

- Animal Treatment and Tissue Collection:
  - Induce diabetes in mice using STZ.
  - Treat diabetic mice with **2'-O-methylperlatolic acid**.
  - Collect liver and muscle tissues.
- RNA Extraction and cDNA Synthesis:



- Extract total RNA from the tissues using an RNA extraction kit.
- Synthesize cDNA from the RNA using a cDNA synthesis kit.
- qPCR:
  - Perform qPCR using SYBR Green or TaqMan master mix and specific primers for the target genes and a housekeeping gene.
- Data Analysis:
  - Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene.

Representative Mouse Primer Sequences for Glucose Metabolism Genes:

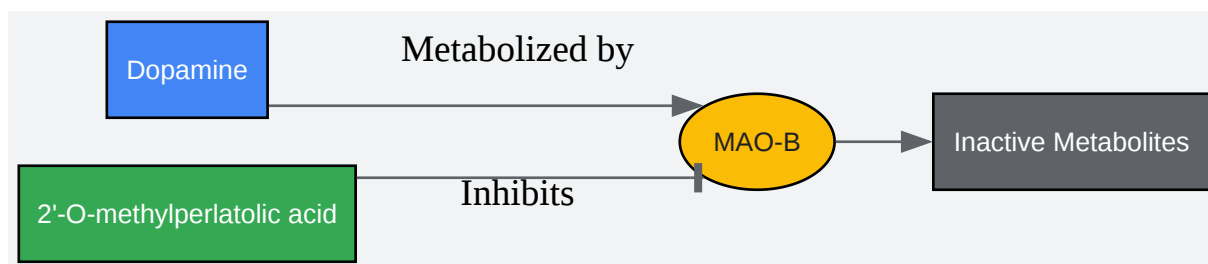
Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')
G6pc	TGGCTCACTTTCTTTCGCTT T	TGGGTGACAGGGAACCTTC TG
Pck1	ATCATCTTTGGTGGCCGTAG	GGCATAGGAGGGATCTTGT C
Srebf1	GTAGCGTCTGGATTGCACTT T	GCTGCACAGAGATGTTGTT GT
Fasn	GCTGCGGAAACTTCAGGAA AT	AGAGACGTGTCACTCCTGG ACTT
Actb	GGCTGTATTCCCCTCCATCG	CCAGTTGGTAACAATGCCAT GT

## Application 2: Monoamine Oxidase B (MAO-B) Inhibition

**2'-O-methylperlatolic acid** has been identified as a monoamine oxidase B (MAO-B) inhibitor, suggesting its potential for research in neurodegenerative diseases like Parkinson's disease.[\[2\]](#)

## Signaling Pathway

MAO-B is an enzyme that breaks down neurotransmitters like dopamine. Inhibition of MAO-B by **2'-O-methylperlatolic acid** would lead to increased levels of these neurotransmitters in the brain.



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Caption: Inhibition of MAO-B by **2'-O-methylperlatolic acid**.

## Experimental Protocol

This protocol provides a method to determine the inhibitory activity of **2'-O-methylperlatolic acid** against MAO-B.

Materials:

- Recombinant human MAO-B enzyme
- **2'-O-methylperlatolic acid**
- MAO-B substrate (e.g., benzylamine or kynuramine)
- Horseradish peroxidase (HRP)
- Fluorescent probe (e.g., Amplex Red)
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare Reagents:
  - Prepare a stock solution of **2'-O-methylperlatolic acid** in DMSO.
  - Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in assay buffer.
- Assay Setup:
  - Add assay buffer to the wells of the microplate.
  - Add different concentrations of **2'-O-methylperlatolic acid** to the test wells.
  - Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle only).
  - Add the MAO-B enzyme to all wells except the blank.
  - Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate Reaction and Measure Fluorescence:
  - Initiate the reaction by adding a mixture of the substrate, HRP, and fluorescent probe to all wells.
  - Immediately measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) over a period of 30-60 minutes at 37°C.
- Data Analysis:
  - Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
  - Determine the percent inhibition for each concentration relative to the negative control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantitative Data: While **2'-O-methylperlatolic acid** is known to be a MAO-B inhibitor, specific IC50 values are not consistently reported in the readily available literature. Researchers are encouraged to determine this value experimentally using the protocol above.

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## References

- 1. Quantitative Evaluation and Selection of Reference Genes for Quantitative RT-PCR in Mouse Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 2'-O-methylperlatolic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049905#commercial-availability-and-suppliers-of-2-o-methylperlatolic-acid]

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